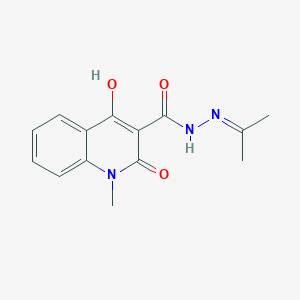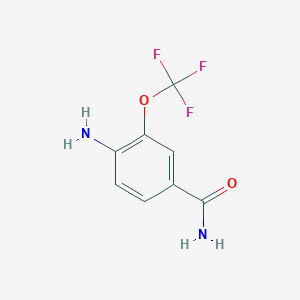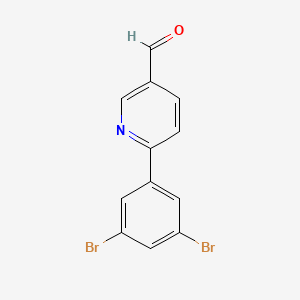
6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde, AldrichCPR is a chemical compound known for its unique structure and properties. It is a derivative of pyridinecarboxaldehyde, where the pyridine ring is substituted with a 3,5-dibromophenyl group. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde typically involves the bromination of pyridine-3-carboxaldehyde followed by the introduction of the 3,5-dibromophenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at controlled temperatures to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-(3,5-dibromophenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3,5-dibromophenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The bromine atoms on the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde can be compared with other pyridinecarboxaldehyde derivatives such as:
- Pyridine-2-carboxaldehyde (2-formylpyridine)
- Pyridine-4-carboxaldehyde (4-formylpyridine)
- 3,5-dibromobenzaldehyde
Uniqueness
The presence of both the 3,5-dibromophenyl group and the pyridine ring in 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde provides unique reactivity and binding properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H7Br2NO |
|---|---|
Molecular Weight |
341.00 g/mol |
IUPAC Name |
6-(3,5-dibromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Br2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-7H |
InChI Key |
PDXABOMUYNQIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B12049474.png)
![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12049485.png)
![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)

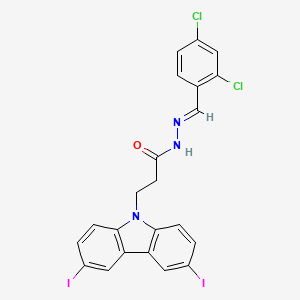
![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)
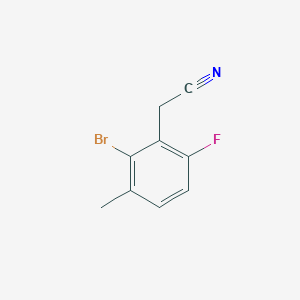
![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049522.png)
![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)
